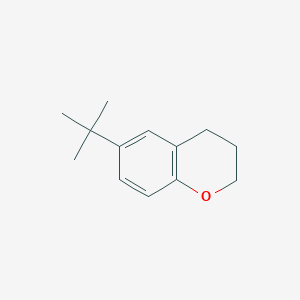
8-Quinolinamine, N-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinamine, N-2-propenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of the quinoline ring and the N-2-propenyl group makes it a valuable scaffold in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, N-2-propenyl- typically involves the reaction of quinoline derivatives with propargylamine under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol, which facilitates the reduction of nitroquinoline to the desired amine . Another approach involves the use of indium (III) chloride as a catalyst for the hydroamination of propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production of 8-Quinolinamine, N-2-propenyl- often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal catalysts such as tin and indium chlorides is common in these processes .
化学反応の分析
Types of Reactions: 8-Quinolinamine, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Quinolinamine, N-2-propenyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Quinolinamine, N-2-propenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of pathogen growth . The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
類似化合物との比較
8-Aminoquinoline: Shares the quinoline scaffold but lacks the N-2-propenyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications.
Propargylamine derivatives: Compounds with similar propargyl groups but different core structures.
Uniqueness: 8-Quinolinamine, N-2-propenyl- is unique due to the presence of both the quinoline ring and the N-2-propenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
67699-54-1 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
N-prop-2-enylquinolin-8-amine |
InChI |
InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |
InChIキー |
WCOQQHLWAHZRGK-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)




![N-[(Trimethylsilyl)methyl]aniline](/img/structure/B11909994.png)

![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)
![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)




